molecular formula C16H19NO B2538177 Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone CAS No. 2034415-78-4

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

Cat. No. B2538177
CAS RN: 2034415-78-4
M. Wt: 241.334
InChI Key: SDKAJJRUABEJPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone” is a chemical compound. It has been found in the crystal structure of the human WEE1 kinase domain in complex with PF-03814735 .


Molecular Structure Analysis

The molecular structure of this compound is complex. It is part of the structure of PF-03814735, which has been studied using x-ray diffraction . The resolution of the structure was 2.05 Å .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. It is part of the structure of PF-03814735, which interacts with the human WEE1 kinase .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the available resources. It is part of the structure of PF-03814735 .

Scientific Research Applications

Kinase Inhibition and Cancer Research

Drug Development and Chemical Biology

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. It is part of the structure of PF-03814735 .

properties

IUPAC Name

11-azatricyclo[6.2.1.02,7]undeca-2,4,6-trien-11-yl(cyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c18-16(11-5-1-2-6-11)17-14-9-10-15(17)13-8-4-3-7-12(13)14/h3-4,7-8,11,14-15H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKAJJRUABEJPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2C3CCC2C4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl(1,2,3,4-tetrahydro-1,4-epiminonaphthalen-9-yl)methanone

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